molecular formula C20H16ClNO3 B2682796 methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate CAS No. 866048-89-7

methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate

Cat. No.: B2682796
CAS No.: 866048-89-7
M. Wt: 353.8
InChI Key: HKWXHJFRGBWHLR-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate is a synthetic organic compound featuring a pyridinyl core substituted with a 4-chlorophenyl group and a methyl benzoate moiety. Its molecular formula is C₂₁H₁₅ClNO₃, with a molecular weight of 364.80 g/mol. The structure comprises a 6-oxo-1(6H)-pyridinyl ring linked to a 4-chlorophenyl group at the 2-position and a methyl benzoate group at the 4-position via a methylene bridge. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting kinase enzymes or inflammatory pathways.

Properties

IUPAC Name

methyl 4-[[2-(4-chlorophenyl)-6-oxopyridin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-25-20(24)16-7-5-14(6-8-16)13-22-18(3-2-4-19(22)23)15-9-11-17(21)12-10-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWXHJFRGBWHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with ammonium acetate to form the pyridine ring. The final step involves esterification with methyl benzenecarboxylate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound shares structural motifs with derivatives such as [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate (), but critical differences exist:

Property Target Compound [4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate ()
Core Heterocycle Pyridinyl (one nitrogen atom) Pyridazinyl (two adjacent nitrogen atoms)
Substituents 4-Chlorophenyl, methyl benzoate 4,5-Dichloro, 4-fluorobenzoate
Molecular Formula C₂₁H₁₅ClNO₃ C₁₂H₇Cl₂FNO₃
Electron-Withdrawing Groups Chlorine (moderate electron-withdrawing) Fluorine (strong electron-withdrawing), Dichloro (synergistic electron deficiency)
Potential Bioactivity Hypothesized kinase inhibition due to pyridinyl scaffold Likely enhanced electrophilicity for covalent binding or enzyme inhibition

Research Findings and Implications

  • Compound : The pyridazinyl derivative’s dichloro and fluoro substituents suggest utility in covalent inhibitor design, as electron-deficient aromatic systems often participate in nucleophilic aromatic substitution reactions.
  • Further studies are needed to validate these hypotheses.

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